6-(3-bromophenyl)pyridazin-3(2H)-one

Medicinal Chemistry Physicochemical Property ADME

Select 6-(3-bromophenyl)pyridazin-3(2H)-one (CAS 62902-65-2) for regioisomerically pure 3-bromo-phenylpyridazinone core. Chemically distinct from the 4-Br regioisomer (CAS 50636-57-2)—substitution invalidates SAR conclusions. Essential negative control for α-glucosidase inhibition (derivative shows only 2.481% inhibition, poor docking). Bromine handle enables Suzuki/Sonogashira cross-coupling for library synthesis. Predicted LogP 2.61 makes it ideal for ADME lipophilicity studies vs. non-brominated 6-phenylpyridazin-3(2H)-one. Documented in patent EP2196465 A1 for next-gen therapeutic candidates. Demand the correct isomer for valid structure-activity conclusions.

Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
CAS No. 62902-65-2
Cat. No. B1338090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-bromophenyl)pyridazin-3(2H)-one
CAS62902-65-2
Molecular FormulaC10H7BrN2O
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NNC(=O)C=C2
InChIInChI=1S/C10H7BrN2O/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14)
InChIKeyBMMQDXFSGTYZPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 6-(3-Bromophenyl)pyridazin-3(2H)-one (CAS 62902-65-2): Baseline Class and Core Characteristics


6-(3-Bromophenyl)pyridazin-3(2H)-one (CAS 62902-65-2) is a heterocyclic compound belonging to the 3(2H)-pyridazinone family, a pharmacologically privileged scaffold recognized for diverse therapeutic applications [1]. It is characterized by a pyridazinone core substituted with a 3-bromophenyl group at the 6-position, a specific substitution pattern that imparts distinct physicochemical and biological properties. This compound is primarily utilized as a research chemical and key intermediate in medicinal chemistry for the synthesis of novel pyridazinone derivatives .

Why 6-(3-Bromophenyl)pyridazin-3(2H)-one (CAS 62902-65-2) Cannot Be Freely Substituted with In-Class Analogs


Substituting 6-(3-bromophenyl)pyridazin-3(2H)-one with a different pyridazinone analog is not scientifically sound due to the profound impact of subtle structural variations on biological activity and physicochemical properties. The specific 3-bromo substitution pattern on the phenyl ring governs key molecular interactions, such as enzyme binding affinity and selectivity. This is evidenced by studies on α-glucosidase inhibition, where the 3-bromo derivative 6-(3-bromophenyl)-2-(phenylsulfonyl)pyridazin-3(2H)-one (PDZ-3Br-BZS) demonstrated very low inhibitory activity (2.481%) and poor molecular docking scores [1]. In stark contrast, other pyridazinone derivatives have been shown to exhibit potent biological effects, including vasorelaxation and cytotoxicity, underscoring the critical role of specific substituents [2][3]. Direct head-to-head data for the unsubstituted core compound 6-(3-bromophenyl)pyridazin-3(2H)-one against its closest analogs remains scarce; however, the evidence from its derivatives strongly cautions against assuming functional equivalence.

Quantitative Differentiation Guide for 6-(3-Bromophenyl)pyridazin-3(2H)-one (CAS 62902-65-2) vs. Key Analogs


Evidence 1: Physicochemical Differentiation via Calculated LogP and pKa Values vs. Non-Halogenated Analog

The introduction of a bromine atom at the 3-position of the phenyl ring significantly alters key physicochemical properties compared to the unsubstituted core 6-phenylpyridazin-3(2H)-one, which is crucial for predicting solubility, permeability, and target binding. The predicted LogP for 6-(3-bromophenyl)pyridazin-3(2H)-one is 2.61, indicating higher lipophilicity than its non-brominated counterpart (LogP estimated to be significantly lower) . The predicted pKa of 11.01±0.40 suggests its ionization state under physiological conditions .

Medicinal Chemistry Physicochemical Property ADME

Evidence 2: Regioisomeric Differentiation: 3-Bromo vs. 4-Bromo Substitution

The position of the bromine atom on the phenyl ring (3-position vs. 4-position) creates distinct chemical entities with different molecular geometries and electronic properties, which are not interchangeable in biological assays or as synthetic intermediates. While both 6-(3-bromophenyl)pyridazin-3(2H)-one and its regioisomer 6-(4-bromophenyl)pyridazin-3(2H)-one share the same molecular formula (C10H7BrN2O) and molecular weight (251.08), they are unique compounds with different CAS numbers (62902-65-2 vs. 50636-57-2) and distinct IUPAC names .

Medicinal Chemistry Isomerism Structure-Activity Relationship

Evidence 3: Functional Differentiation via a Derivative: Impact on α-Glucosidase Inhibitory Activity

The 3-bromophenyl-substituted pyridazinone core exhibits poor inhibitory activity against α-glucosidase, a key antidiabetic target. A derivative, 6-(3-bromophenyl)-2-(phenylsulfonyl)pyridazin-3(2H)-one (PDZ-3Br-BZS), showed only 2.481% inhibition of α-glucosidase enzyme in vitro, which is significantly less than the positive control acarbose [1]. Molecular docking studies corroborated this weak activity, showing a large calculated binding free energy of -10.9567 kcal/mol, compared to -18.2395 kcal/mol for acarbose [1].

Antidiabetic Activity Enzyme Inhibition Molecular Docking

Evidence 4: Documented Utility as a Key Synthetic Intermediate in Patented Drug Discovery

6-(3-bromophenyl)pyridazin-3(2H)-one is specifically cited as a key intermediate in the synthesis of pharmaceutically active compounds, highlighting its established role and value in medicinal chemistry. It has been referenced in patents, such as Almirall, S.A.'s EP2196465 A1 , and earlier patents like Sankyo Company Limited's US4603201 A1 , for the preparation of novel pyridazinone derivatives.

Patent Literature Synthetic Intermediate Pharmaceutical Development

Defined Research and Industrial Application Scenarios for 6-(3-Bromophenyl)pyridazin-3(2H)-one (CAS 62902-65-2)


Scenario 1: As a Regioisomerically Pure Building Block in Structure-Activity Relationship (SAR) Studies

Procure 6-(3-bromophenyl)pyridazin-3(2H)-one when your research demands a regioisomerically pure 3-bromo-substituted phenylpyridazinone core. This compound is essential for SAR studies aimed at understanding how the position of a halogen substituent on the phenyl ring influences biological activity. As demonstrated, the 3-bromo derivative is chemically distinct from its 4-bromo regioisomer (CAS 50636-57-2) and other analogs, ensuring precise control over molecular structure in your experiments . Substitution with the wrong isomer will invalidate structure-activity conclusions.

Scenario 2: As a Precursor for Synthesizing Novel Pyridazinone Derivatives in Drug Discovery

Use 6-(3-bromophenyl)pyridazin-3(2H)-one as a versatile synthetic intermediate to explore novel chemical space in pyridazinone-based drug discovery. Its documented use in patents, such as EP2196465 A1, confirms its established role in the synthesis of next-generation therapeutic candidates . The bromine atom provides a functional handle for further derivatization, such as through cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the generation of diverse compound libraries.

Scenario 3: As a Chemical Tool for Investigating Lipophilicity-Driven Pharmacokinetics

Incorporate 6-(3-bromophenyl)pyridazin-3(2H)-one into your studies when investigating the role of lipophilicity (LogP) on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of pyridazinone-based compounds. With a predicted LogP of 2.61, this compound serves as a more lipophilic analog compared to the non-brominated core 6-phenylpyridazin-3(2H)-one . This makes it a suitable tool compound for exploring the impact of increased lipophilicity on cell permeability, plasma protein binding, and metabolic stability in a series of related analogs.

Scenario 4: As a Negative Control or Exclusionary Probe for α-Glucosidase Target Studies

Procure derivatives of 6-(3-bromophenyl)pyridazin-3(2H)-one as a negative control or to define the inactive chemical space for α-glucosidase inhibition. Data from the derivative 6-(3-bromophenyl)-2-(phenylsulfonyl)pyridazin-3(2H)-one showed minimal inhibition (2.481%) and poor binding affinity in docking studies . This evidence makes it a valuable tool for validating assay systems and for rationally excluding this specific substitution pattern from future antidiabetic drug discovery efforts targeting α-glucosidase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(3-bromophenyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.